molecular formula C19H14N4OS B2570214 (2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(2-phenylthiazol-4-yl)methanone CAS No. 1206999-08-7

(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(2-phenylthiazol-4-yl)methanone

Cat. No.: B2570214
CAS No.: 1206999-08-7
M. Wt: 346.41
InChI Key: LWBLNQAFOOFFMY-UHFFFAOYSA-N
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Description

(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(2-phenylthiazol-4-yl)methanone is a useful research compound. Its molecular formula is C19H14N4OS and its molecular weight is 346.41. The purity is usually 95%.
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Mechanism of Action

Biological Activity

The compound (2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(2-phenylthiazol-4-yl)methanone , with the CAS number 1203320-93-7, is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews its biological activities, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H19N3OSC_{19}H_{19}N_{3}OS with a molecular weight of 337.44 g/mol. The structure incorporates a benzoimidazole and thiazole moiety, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC19H19N3OSC_{19}H_{19}N_{3}OS
Molecular Weight337.44 g/mol
CAS Number1203320-93-7

Antitumor Activity

Research has shown that compounds with similar structures exhibit significant antitumor properties. For instance, thiazole derivatives have been reported to possess cytotoxic effects against various cancer cell lines. Studies indicate that compounds containing thiazole rings can inhibit cell proliferation and induce apoptosis in cancer cells. The compound may exert similar effects due to its structural similarities with known active thiazole derivatives .

Anticonvulsant Activity

The potential anticonvulsant activity of imidazole derivatives has been explored in various studies. Compounds related to benzimidazole have demonstrated efficacy in seizure models, suggesting that the compound may also exhibit anticonvulsant properties. The structure-activity relationship (SAR) analyses often highlight the importance of specific substitutions on the imidazole ring for enhancing anticonvulsant activity .

Antimicrobial Activity

Imidazole and thiazole derivatives have been investigated for their antimicrobial properties. The compound may show activity against a range of pathogens, including bacteria and fungi. Research indicates that modifications to the thiazole ring can significantly enhance antimicrobial potency, suggesting that this compound could be effective against resistant strains .

The biological activity of this compound can be attributed to its interaction with various molecular targets within cells:

  • Enzyme Inhibition : The imidazole moiety is known to interact with enzymes involved in critical metabolic pathways.
  • Signal Transduction Alteration : Compounds like this one may modulate signaling pathways that regulate cell growth and apoptosis.
  • DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication and transcription processes.

Case Studies

Several studies have investigated the biological effects of structurally related compounds:

  • Study on Antitumor Activity : A series of thiazole-based compounds were tested against colon carcinoma cell lines, demonstrating IC50 values significantly lower than standard treatments such as doxorubicin .
  • Anticonvulsant Screening : In vivo testing of related imidazole derivatives showed a marked reduction in seizure frequency in animal models, highlighting their potential therapeutic use in epilepsy .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Its structure allows for interactions with biological targets involved in cancer cell proliferation and survival. For instance, derivatives of benzoimidazole compounds have shown promise in inhibiting tumor growth by targeting specific kinases involved in cancer pathways. A study published in Molecules demonstrated that modifications to the benzoimidazole scaffold could enhance its efficacy against various cancer cell lines .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that thiazole-containing compounds exhibit significant activity against a range of bacterial strains. The incorporation of the thiazole moiety into the benzoimidazole framework may enhance this activity, making it a candidate for further development as an antimicrobial agent .

Neuroprotective Effects

In neuropharmacology, compounds similar to (2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(2-phenylthiazol-4-yl)methanone have been evaluated for neuroprotective effects. Some studies suggest that such compounds can modulate neurotransmitter systems and exhibit neuroprotective properties against oxidative stress-induced neuronal damage .

Organic Electronics

The unique electronic properties of benzoimidazole derivatives make them suitable for applications in organic electronics. They can be utilized as semiconductors or in the fabrication of organic light-emitting diodes (OLEDs). The incorporation of thiazole groups can enhance charge transport properties, making these compounds attractive for use in electronic devices .

Photovoltaic Devices

Research has indicated that certain benzoimidazole derivatives can function as sensitizers in dye-sensitized solar cells (DSSCs). The structural features of this compound may contribute to improved light absorption and electron injection efficiency in photovoltaic applications .

Synthetic Strategies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include cyclization reactions and functionalization techniques that allow for the introduction of various substituents on the benzoimidazole and thiazole rings.

StepReaction TypeReagents/ConditionsYield
1CyclizationBenzoic acid derivatives + imidazole derivativesHigh
2FunctionalizationThiazole derivatives under acidic conditionsModerate

Case Studies

  • Anticancer Activity : A study conducted on a series of benzoimidazole derivatives demonstrated that modifications to the thiazole group significantly enhanced cytotoxicity against breast cancer cell lines. The most effective compound showed IC50 values lower than standard chemotherapeutics .
  • Antimicrobial Testing : In a comparative study, this compound exhibited superior antibacterial activity against Staphylococcus aureus compared to its analogs without the thiazole moiety .

Properties

IUPAC Name

1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl-(2-phenyl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4OS/c24-18(15-12-25-17(20-15)13-6-2-1-3-7-13)23-11-10-22-16-9-5-4-8-14(16)21-19(22)23/h1-9,12H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBLNQAFOOFFMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=NC3=CC=CC=C3N21)C(=O)C4=CSC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.